DPP-4 Inhibitor Intermediate: Structural Integration into Omarigliptin vs. Unsubstituted Core
The target compound serves as the intact 2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl fragment that is directly incorporated into omarigliptin's molecular architecture [1]. In contrast, the unsubstituted tetrahydropyrrolo[3,4-c]pyrazole core (CAS 6573-19-9) lacks the N2-methylsulfonyl group and cannot be used to construct the identical pharmacophore [2].
| Evidence Dimension | Structural integration into omarigliptin (MK-3102) |
|---|---|
| Target Compound Data | N2-methylsulfonyl-substituted bicyclic core (MW 187.22) |
| Comparator Or Baseline | Unsubstituted tetrahydropyrrolo[3,4-c]pyrazole (CAS 6573-19-9, MW 109.13) |
| Quantified Difference | Target contains the N2-methylsulfonyl group that is present in the final drug substance; unsubstituted core does not |
| Conditions | Omarigliptin synthetic route per J. Med. Chem. 2014 publication |
Why This Matters
Procurement of CAS 1226781-80-1 directly provides the requisite N2-methylsulfonyl-substituted intermediate; substitution with the unsubstituted core (CAS 6573-19-9) would require additional synthetic steps to install the methylsulfonyl group.
- [1] Biftu, T., et al. Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. J. Med. Chem. 2014, 57, 3205-3212. DOI: 10.1021/jm401992e. View Source
- [2] PubChem. 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole (CID 10942788). CAS 6573-19-9. View Source
